![molecular formula C22H26ClN3O3 B2708940 2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide CAS No. 1396766-17-8](/img/structure/B2708940.png)
2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide
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Description
2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide, also known as JNJ-5207852, is a small molecule antagonist of the orexin-1 receptor (OX1R). Orexin receptors are involved in the regulation of wakefulness, appetite, and reward. JNJ-5207852 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including insomnia, addiction, and depression.
Scientific Research Applications
Synthesis and Chemical Behavior
The synthesis and characterization of compounds related to 2-(4-chlorophenoxy)-2-methyl-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide play a crucial role in understanding their chemical behavior and potential applications. For instance, the study of arylsubstituted halogen(thiocyanato)amides, which are structurally related, highlights the importance of synthesizing and examining such compounds for their potential antimicrobial properties (Baranovskyi et al., 2018). Additionally, the mass spectral analysis of compounds like 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide provides insight into the cleavage patterns of similar structures, which is fundamental for understanding their stability and reactivity (Mallen, Cort, & Cockerill, 1979).
Biological Activities and Applications
The exploration of compounds with similar structures to this compound often reveals significant biological activities, such as antimicrobial, antifungal, or insecticidal effects. For example, the preparation of polyurea microcapsules using interfacial polymerization techniques involving related compounds has shown promising applications in the controlled release of pesticides, growth regulators, and fertilizers, indicating the potential of these substances in agricultural technologies (Yu et al., 2021). Furthermore, the discovery and characterization of sulfoxaflor, an insecticide targeting sap-feeding pests, illustrate the effectiveness of structurally related compounds in providing solutions to challenges in pest management (Zhu et al., 2011).
Herbicidal Activity
The crystal structure and herbicidal activity of compounds such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide reveal the potential of structurally related molecules in developing new herbicides. These studies provide essential insights into the relationship between the molecular structure of these compounds and their biological activity, offering a basis for the design of more effective and selective herbicidal agents (Liu et al., 2008).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-22(2,29-19-7-5-18(23)6-8-19)21(28)25-14-16-9-12-26(13-10-16)20(27)17-4-3-11-24-15-17/h3-8,11,15-16H,9-10,12-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWIEYABYJBCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)C(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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